![molecular formula C12H8N2OS B5594741 4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
4-phenoxythieno[2,3-d]pyrimidine
Overview
Description
4-Phenoxythieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C12H8N2OS . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives have been found to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Molecular Structure Analysis
The molecular structure of 4-phenoxythieno[2,3-d]pyrimidine is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure would include additional groups attached to this basic ring structure.Scientific Research Applications
Anticancer Therapeutics
“4-phenoxythieno[2,3-d]pyrimidine” derivatives have shown promise in anticancer research. Their structural similarity to nucleotide bases allows them to interfere with DNA and RNA synthesis, making them valuable in cancer treatment. They have been explored for their efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), demonstrating significant potential as chemotherapeutic agents .
Anti-Infective Agents
Pyrimidine-based compounds, including “4-phenoxythieno[2,3-d]pyrimidine”, are being studied for their anti-infective properties. They have been found to possess antibacterial, antifungal, and antiviral activities, which are critical in the development of new medications to combat resistant strains of infectious agents .
Immunological Applications
In the field of immunology, “4-phenoxythieno[2,3-d]pyrimidine” derivatives are being investigated for their role in modulating immune responses. They may contribute to the development of drugs that can adjust immune system activity, potentially aiding in the treatment of autoimmune diseases and allergies .
Neurological Disorder Management
The pyrimidine scaffold is a key component in drugs targeting neurological disorders. Derivatives of “4-phenoxythieno[2,3-d]pyrimidine” are being researched for their potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy, due to their ability to interact with various neurological pathways .
Chronic Pain Alleviation
Research into “4-phenoxythieno[2,3-d]pyrimidine” also extends to the management of chronic pain. These compounds may offer new avenues for pain relief by acting on central nervous system receptors or pathways involved in pain perception .
Diabetes Mellitus Treatment
The versatility of pyrimidine derivatives is also evident in their exploration for treating diabetes mellitus. “4-phenoxythieno[2,3-d]pyrimidine” could play a role in the synthesis of drugs that regulate blood sugar levels, offering a potential new class of antidiabetic medications .
Mechanism of Action
Target of Action
4-Phenoxythieno[2,3-d]pyrimidine is a pyrimidine derivative. Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of anti-inflammatory effects, they inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are integral components of several biochemical pathways. They play a crucial role in the de novo purine and pyrimidine biosynthesis pathways, emphasizing input metabolites, key regulated steps, and significance for physiology and metabolism . They are also involved in the formation of deoxyribonucleotides and the balancing of nucleotide pools .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and promising anticancer activity .
Future Directions
The future research directions for 4-phenoxythieno[2,3-d]pyrimidine and other pyrimidine derivatives could involve exploring their potential applications in medicinal chemistry, particularly their anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . Further studies could also focus on developing novel synthesis methods and investigating their mechanism of action .
properties
IUPAC Name |
4-phenoxythieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)15-11-10-6-7-16-12(10)14-8-13-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZUERHDBIGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327678 | |
Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14080-54-7 | |
Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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